3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile is an organic compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of cyano, hydroxyethyl, and amino groups, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile typically involves the reaction of 2-aminoethanol with acrylonitrile under controlled conditions . The reaction proceeds via nucleophilic addition of the amino group to the acrylonitrile, followed by cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as distillation and recrystallization to purify the final compound .
Analyse Chemischer Reaktionen
Types of Reactions: 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The hydroxyethyl and amino groups facilitate its reactivity, allowing it to form bonds with electrophiles and other reactive species .
Vergleich Mit ähnlichen Verbindungen
- 3-(2-Hydroxyethylamino)propanenitrile
- 3-(2-Cyanoethylamino)propanenitrile
- 3-(2-Hydroxyethyl-(2-cyanoethyl)amino)propanenitrile
Uniqueness: 3-[2-Cyanoethyl(2-hydroxyethyl)amino]propanenitrile is unique due to the presence of both cyano and hydroxyethyl groups, which confer distinct reactivity and versatility in synthetic applications. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
6305-56-2 |
---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
3-[2-cyanoethyl(2-hydroxyethyl)amino]propanenitrile |
InChI |
InChI=1S/C8H13N3O/c9-3-1-5-11(7-8-12)6-2-4-10/h12H,1-2,5-8H2 |
InChI-Schlüssel |
KFCMMJDSUVSXAJ-UHFFFAOYSA-N |
SMILES |
C(CN(CCC#N)CCO)C#N |
Kanonische SMILES |
C(CN(CCC#N)CCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.